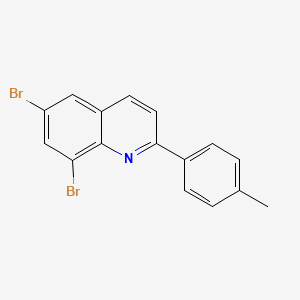

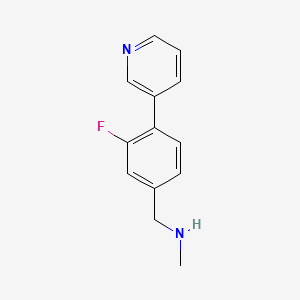

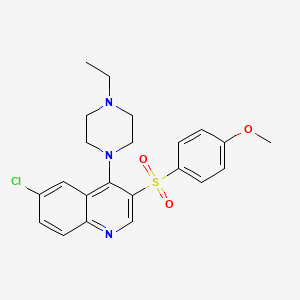

4-(Benzylamino)-2-methylbutan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Absolute Structure Determination of Chiral Amino Acid Derivatives

The study presented in the first paper focuses on the synthesis of a chiral γ-oxo-α-aminoacid with a new stereogenic center, which was achieved through crystallization-induced asymmetric transformation. The resulting compound, (2R,1′S)-2-(1′-benzyl-2′-hydroxyethylamino)-4-phenylbutanoic acid, was further reduced to a stable form and used as a tridentate monoanionic chelating ligand in reaction with copper nitrate, leading to the formation of a mononuclear five-coordinate transition metal complex. This complex's crystallization and absolute structure determination provided insights into the stereochemistry of the original amino acid derivative .

Synthesis of Cyclopropyl-Containing Amino Acids

The second paper describes the synthesis of a versatile building block, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, starting from L-serine. This compound exhibited reactivity in Michael additions and Diels–Alder reactions, which facilitated the creation of new cyclopropyl-containing amino acids in protected form. The building block was also applied in the synthesis of a precursor for bicyclic peptidomimetics, highlighting its potential in the development of geometrically constrained compounds .

Antihypertensive Activity of Benzopyran Derivatives

In the third paper, a series of novel 4-(substituted-carbonylamino)-2H-1-benzopyran-3-ols were synthesized and evaluated for their antihypertensive activity in spontaneously hypertensive rats. The study found that the most potent compounds contained methyl and methylamino groups adjacent to the carbonyl group. These compounds were also assessed for their ability to enhance rubidium-86 efflux in the rabbit mesenteric artery, which correlated with their blood pressure-lowering activity, classifying them as potassium-channel activators .

While the provided papers do not directly discuss "4-(Benzylamino)-2-methylbutan-2-ol", they offer valuable insights into the synthesis and analysis of related compounds with benzylamino groups and their potential biological activities. These studies contribute to the broader understanding of the chemical and physical properties of similar compounds, as well as their applications in medicinal chemistry.

特性

IUPAC Name |

4-(benzylamino)-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKHFUSTODJFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-[(4-Fluorophenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2545582.png)

![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)